molecular formula C17H19NO B14078587 N-Phenethyl-N-phenylpropionamide

N-Phenethyl-N-phenylpropionamide

Cat. No.: B14078587
M. Wt: 253.34 g/mol
InChI Key: UDBQSKYSXWJXRB-UHFFFAOYSA-N
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Description

N-Phenethyl-N-phenylpropionamide, widely known in research literature as NFEPP , is a fentanyl analog designed for investigative purposes . Its primary research value lies in its innovative, pH-dependent mechanism of action. Unlike conventional opioids, NFEPP is engineered to selectively activate μ-opioid receptors specifically in acidic microenvironments, such as those found in inflamed or injured tissue . This targeted activity is intended to restrict analgesic effects to pathological areas while minimizing interaction with receptors in healthy tissues, including the central nervous system . Preclinical studies suggest this design may potentially reduce common, dose-limiting opioid side effects like respiratory depression, sedation, constipation, and the development of chemical-seeking behavior, offering a valuable tool for exploring novel pathways in pain research . As a member of the 4-anilidopiperidine class of synthetic compounds, it provides researchers with a specialized ligand to study the structure-activity relationships of opioid receptors and the physiology of pain in controlled experimental settings . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-phenyl-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C17H19NO/c1-2-17(19)18(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3

InChI Key

UDBQSKYSXWJXRB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Byproduct in Fentanyl Synthesis via the Siegfried Route

The Siegfried route, a classical method for fentanyl synthesis, involves the alkylation of piperidin-4-one with 2-phenethyl bromide to yield N-phenethylpiperidin-4-one (NPP). Subsequent reductive amination with aniline produces 4-anilino-N-phenethylpiperidine (ANPP), which is acylated with propionyl chloride to form fentanyl. This compound arises as a side product during the acylation step when excess propionyl chloride reacts with residual phenethylamine or other secondary amines present in the reaction mixture. Mayer et al. demonstrated that this byproduct is a hallmark of incomplete purification and suboptimal stoichiometric control, particularly in non-laboratory settings.

Role in Gupta Synthesis Routes

The Gupta route, an alternative fentanyl synthesis pathway, employs phenethyl 4-ANPP or ethyl 4-ANPP as intermediates. Analytical data from the Center for Forensic Science Research and Education (CFSRE) indicate that this compound co-occurs with phenethyl 4-ANPP, ethyl 4-ANPP, and acetylfentanyl in 86% of exhibits linked to this route. The compound’s formation is attributed to competitive acylation reactions between propionyl chloride and N-phenethyl-aniline derivatives, which are generated during the reductive amination of NPP with substituted anilines.

t-BOC Protected Precursor Pathways

The use of tert-butoxycarbonyl (t-BOC)-protected intermediates, such as N-BOC norfentanyl and N-BOC 4-AP, introduces an additional layer of complexity. While these precursors are designed to circumvent regulatory controls, their deprotection under acidic conditions can yield unprotected 4-AP, which participates in Gupta-type syntheses. Notably, 37% of exhibits containing N-BOC 4-AP also contained this compound, suggesting that deprotection steps may inadvertently create reactive intermediates that form the byproduct.

Analytical Characterization and Detection

Chromatographic Identification

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for detecting this compound in forensic samples. The CFSRE utilized an Agilent 5975 Series GC/MSD with acid-base liquid/liquid extraction to achieve a detection limit of 0.1 µg/mL for this compound. Key spectral features include a molecular ion peak at $$ m/z $$ 254.1539 ([M+H]+) and characteristic fragmentation patterns at $$ m/z $$ 105 (C7H7+) and $$ m/z $$ 91 (C7H7+).

Co-Occurring Compounds and Synthesis Signatures

Forensic exhibits containing this compound consistently include other route-specific markers:

Total Exhibits Exhibit Type Common Co-Occurring Compounds Frequency
11 Powder/Tablet Phenethyl 4-ANPP, Ethyl 4-ANPP, Acetylfentanyl 100%
12 Powder/Tablet N-BOC Norfentanyl, N-propionyl Norfentanyl 50%
9 Powder/Tablet N-BOC 4-AP, 4-ANBP 33%

Data adapted from CFSRE reports.

These associations enable forensic chemists to retroactively infer the synthetic route employed, with this compound serving as a chemical attribution signature for Siegfried or Gupta methodologies.

Forensic Implications and Chemical Attribution

Multivariate Statistical Analysis

Mayer et al. applied principal component analysis (PCA) to orthogonal mass spectral datasets, identifying this compound as a key variable distinguishing Siegfried-derived fentanyl from other synthetic origins. This statistical approach achieved 92% classification accuracy, reinforcing the compound’s utility in forensic sourcing.

Chemical Reactions Analysis

N-Phenethyl-N-phenylpropionamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Phenethyl-N-phenylpropionamide is an analytical reference standard and a compound structurally similar to known opioids . Limited information is available regarding specific applications of this compound in scientific research; however, based on the search results, its role as a precursor and its detection in forensic analysis are areas where it appears .

Role as a Precursor:

  • Fentanyl Synthesis this compound has been identified as a synthetic precursor or intermediate in the production of fentanyl .
  • By-product Identification It has been reported as a unique by-product in Seigfried syntheses .

Forensic Analysis and Detection:

  • Detection Methods this compound can be detected using methods such as Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) .
  • Forensic monitoring Forensic labs use analytical techniques to detect this compound in seized samples to monitor its presence and distribution .
  • Co-occurrence with other substances this compound has been found in samples that also contain substances such as 4-ANPP, Phenethyl 4-ANPP, Ethyl 4-ANPP, Acetyl Fentanyl, and Norfentanyl derivatives .

Legal Status:

  • N-[2-(dimethylamino)cyclohexyl]-N-phenylpropionamide, also known as UF-17, is listed under Schedule IV .

Mechanism of Action

The mechanism of action of N-Phenethyl-N-phenylpropionamide is similar to that of fentanyl. It acts on the opioid receptors in the brain, particularly the mu-opioid receptor, leading to analgesic effects. The compound binds to these receptors, inhibiting the release of neurotransmitters and reducing the perception of pain .

Comparison with Similar Compounds

N-Butyl-3-phenylpropionamide

  • Molecular Formula: C₁₃H₁₉NO | MW: 205.3 g/mol .
  • Structure : Substitutes the phenethyl group with a butyl chain and positions the phenyl group at the 3-carbon of the propionamide.
  • Requires stringent PPE (gloves, face shields) during handling .
  • Key Difference : Lacks the dual aromatic (phenyl + phenethyl) substitution, reducing its structural complexity compared to N-phenethyl-N-phenylpropionamide.

N-Ethyl-N-phenylpropionamide

  • Molecular Formula: C₁₁H₁₅NO | MW: 177.2 g/mol .
  • Structure : Features an ethyl group instead of phenethyl, simplifying the nitrogen substitution.
  • Applications: Used as a model compound in organic synthesis (e.g., alkylation studies). No direct forensic or pharmacological role reported.
  • Key Difference : Smaller molecular size and reduced steric hindrance may enhance solubility but diminish binding affinity in opioid receptor contexts.

Fentanyl (N-(1-Phenethyl-4-piperidinyl)-N-phenylpropionamide)

  • Molecular Formula : C₂₂H₂₈N₂O | MW : 336.5 g/mol .
  • Structure : Incorporates a piperidinyl ring at the 4-position of the phenethyl group, critical for μ-opioid receptor binding .
  • Applications : Potent analgesic; contrastingly, this compound lacks opioid activity and is solely a synthetic by-product.
  • Key Difference : The piperidinyl moiety in fentanyl introduces conformational rigidity and receptor specificity absent in this compound.

N-Benzyl-N-methyl-3-phenylpropanamide

  • Molecular Formula: C₁₇H₁₇NO | MW: 251.3 g/mol .
  • Structure : Substitutes phenethyl with a benzyl group and adds a methyl group to the nitrogen.
  • Synthesis : Prepared via nucleophilic acyl substitution, as documented in Synthetic Communications .

Propanamide, N-(2-phenylethyl)

  • Molecular Formula: C₁₁H₁₅NO | MW: 177.2 g/mol .
  • Structure : A simpler analog with only a phenethyl group attached to the propionamide nitrogen.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Context Toxicity/Handling Considerations
This compound C₁₇H₁₉NO 253.3 Phenyl + phenethyl on N-propionamide Fentanyl by-product (Seigfried/Gupta) Limited data; handle with PPE
N-Butyl-3-phenylpropionamide C₁₃H₁₉NO 205.3 Butyl + 3-phenyl on propionamide Unclear Fatty liver metamorphosis at high doses
N-Ethyl-N-phenylpropionamide C₁₁H₁₅NO 177.2 Ethyl + phenyl on N-propionamide Organic synthesis intermediate No specific data reported
Fentanyl C₂₂H₂₈N₂O 336.5 Phenethyl-piperidinyl + phenyl on N-propionamide Opioid synthesis High toxicity; controlled substance
N-Benzyl-N-methyl-3-phenylpropanamide C₁₇H₁₇NO 251.3 Benzyl + methyl + 3-phenyl on propionamide Academic synthesis studies Limited toxicity data

Research Findings and Implications

  • Forensic Relevance : this compound’s presence in fentanyl samples aids in identifying synthetic routes (e.g., Gupta vs. Seigfried) based on co-occurring intermediates like phenylethyl 4-ANPP .
  • Structural-Activity Relationships : The dual aromatic substitution in this compound may contribute to its stability in synthesis byproducts, whereas simpler analogs (e.g., N-ethyl derivatives) lack this persistence.
  • Toxicity Gaps : While N-butyl-3-phenylpropionamide has documented hepatic effects, data on this compound’s toxicity remain sparse, warranting further study .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying N-Phenethyl-N-phenylpropionamide in complex mixtures, such as seized drug samples?

  • Methodology : Use a combination of gas chromatography-mass spectrometry (GC/MS) and liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to confirm structural identity. Key markers include:

  • Molecular formula : C₁₇H₁₉NO (MW: 253.3 g/mol).
  • Mass spectral data : [M+H]+ at m/z 254.1539 .
    • Critical Step : Compare fragmentation patterns with reference standards and databases to distinguish from structurally similar intermediates (e.g., N-BOC norfentanyl).

Q. What synthetic routes produce this compound as a by-product?

  • Primary Route : The Seigfried route of fentanyl synthesis generates this compound as a unique by-product via incomplete alkylation or propionylation steps .
  • Secondary Context : It may co-occur with intermediates from Gupta synthesis routes (e.g., phenylethyl 4-ANPP), suggesting hybrid or multi-step synthetic pathways .
  • Experimental Design : Use impurity profiling (e.g., LC-QTOF-MS) to map by-product distributions and infer synthetic pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in synthesis route attribution when this compound coexists with intermediates from multiple pathways (e.g., Gupta and Seigfried routes)?

  • Analytical Strategy :

  • Step 1 : Quantify relative abundances of route-specific markers (e.g., N-BOC 4-AP for t-BOC routes; phenylethyl 4-ANPP for Gupta routes).
  • Step 2 : Apply principal component analysis (PCA) to clustering data from seized samples, correlating by-product ratios with known synthetic protocols .
    • Case Study : CFSRE analyzed 11 exhibits containing this compound, identifying overlapping Gupta and Seigfried route indicators. Resolution required cross-referencing with synthetic literature and reaction kinetics .

Q. What methodological optimizations are needed to detect trace levels of this compound in polydrug mixtures?

  • Sample Preparation :

  • Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate basic/neutral compounds.
  • Optimize pH gradients to enhance recovery of propionamide derivatives .
    • Instrumentation :
  • Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate isotopic patterns from co-eluting substances (e.g., acetylfentanyl) .

Q. How does impurity profiling of this compound inform toxicological risk assessments in forensic samples?

  • Key Considerations :

  • Quantify toxic by-products (e.g., norfentanyl, acetylfentanyl) using validated LC-MS/MS workflows.
  • Correlative Analysis: Assess the ratio of this compound to active opioids to estimate synthetic efficiency and potential adulterant risks .
    • Data Interpretation : Higher proportions of this by-product may indicate rudimentary synthesis conditions, increasing the likelihood of unreacted precursors or hazardous impurities .

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